molecular formula C24H21ClN2OS2 B11973698 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11973698
M. Wt: 453.0 g/mol
InChI Key: AXORDIIDUBLGKC-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a potent and cell-permeable kinase inhibitor that has been identified as a valuable tool compound in biochemical and cell-based research. It functions primarily through the potent inhibition of Focal Adhesion Kinase (FAK), also known as Protein Tyrosine Kinase 2 (PTK2), a key signaling protein implicated in cellular adhesion, migration, proliferation, and survival. Preclinical studies have investigated this compound, often referred to by its developmental code TAE226 (NVP-TAE226), for its ability to induce apoptosis and inhibit tumor growth and metastasis in various cancer cell models . Its mechanism involves competing with ATP for the binding site in the kinase domain of FAK, thereby suppressing its autophosphorylation and downstream signaling pathways. This targeted action makes it an essential pharmacological probe for dissecting the complex roles of FAK in cancer biology, particularly in the context of tumor invasion and resistance to chemotherapy . Researchers utilize this compound to explore FAK-dependent signaling cascades and to validate FAK as a potential therapeutic target in oncological research.

Properties

Molecular Formula

C24H21ClN2OS2

Molecular Weight

453.0 g/mol

IUPAC Name

3-(4-chlorophenyl)-2-[(2-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H21ClN2OS2/c1-15-6-2-3-7-16(15)14-29-24-26-22-21(19-8-4-5-9-20(19)30-22)23(28)27(24)18-12-10-17(25)11-13-18/h2-3,6-7,10-13H,4-5,8-9,14H2,1H3

InChI Key

AXORDIIDUBLGKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)Cl

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one is a novel organic molecule that has garnered attention due to its potential biological activities. This compound belongs to the thienopyrimidine class, which is known for various pharmacological properties, particularly in anticancer research. The unique structural features of this compound, including the presence of a 4-chlorophenyl group and a sulfanyl moiety, suggest enhanced biological activity.

Molecular Characteristics

  • Molecular Formula : C₁₆H₁₃ClN₂OS
  • Molecular Weight : Approximately 348.87 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Anticancer Properties

Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer properties. Specifically, studies have shown that 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The presence of electron-withdrawing groups such as chlorine enhances the lipophilicity and binding affinity of the compound to biological targets involved in cancer progression.

Molecular docking studies reveal that this compound interacts effectively with specific proteins associated with tumor growth and survival pathways. These interactions may inhibit the functions of these proteins, leading to reduced tumor viability and proliferation. For example:

Protein TargetInteraction TypeEffect
EGFRInhibitionReduced cell proliferation
Bcl-2BindingInduction of apoptosis

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound can be achieved through various methods involving multi-step reactions that introduce the necessary functional groups. The structure-activity relationship indicates that modifications to the benzothieno and pyrimidine cores can significantly affect biological activity.

Case Studies

  • Antitumor Activity : A study conducted on similar thienopyrimidine derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced anticancer activity against MCF-7 breast cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics.
  • Enzyme Inhibition : In vitro assays indicated that derivatives of this compound showed potent inhibition against acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Related Compounds

To understand the potency of 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one , it is beneficial to compare it with other structurally similar compounds:

Compound NameAnticancer Activity (IC50 µM)AChE Inhibition (%)
Compound A1585
Compound B2075
This Compound1090

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one exhibit significant anticancer activities. These compounds are believed to interfere with cancer cell proliferation and induce apoptosis. For instance:

  • A study highlighted the synthesis of hybrid molecules containing benzothieno and pyrimidine structures that demonstrated promising anticancer effects against various cancer cell lines .

Antimicrobial Activity

Compounds with similar structures have shown antimicrobial effects against a range of pathogens. The presence of sulfur in the molecular structure is often linked to enhanced antimicrobial activity. Research has indicated that derivatives of benzothieno compounds can be effective against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Research into neuroprotective properties has suggested that this compound may influence pathways involved in neurodegeneration. Compounds with similar scaffolds have been investigated for their potential to protect neuronal cells from oxidative stress and apoptosis .

Synthesis and Derivatives

The synthesis of 3-(4-chlorophenyl)-2-[(2-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. Key synthetic approaches include:

  • Condensation Reactions : Combining appropriate precursors under acidic or basic conditions.
  • Cyclization : Forming the benzothieno-pyrimidine core structure through cyclization reactions.
  • Functional Group Modifications : Introducing various substituents to enhance biological activity.

Case Study 1: Anticancer Evaluation

In a recent pharmacological study, a series of compounds derived from the benzothieno-pyrimidine framework were evaluated for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast and lung cancer cell lines .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) as low as 10 µg/mL for some derivatives, suggesting strong antibacterial potential .

Comparison with Similar Compounds

Sulfanyl Group Modifications

  • Compound A (): Structure: 2-{[2-(4-Bromophenyl)-2-oxoethyl]sulfanyl}-3-(4-chlorophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: The sulfanyl chain includes a 4-bromophenyl-2-oxoethyl group, introducing bromine (electron-withdrawing) and a ketone moiety.
  • Compound B (): Structure: 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Ethyl group at position 3 and 4-bromobenzylsulfanyl at position 2.
  • Compound C (): Structure: 3-(4-Methylphenyl)-2-[(naphthalen-1-ylmethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Naphthylmethylsulfanyl substituent at position 2. Impact: The bulky naphthyl group may hinder binding to compact active sites but enhance π-π stacking interactions .

Oxoethyl and Morpholino Derivatives

  • Compound D (): Structure: 3-(4-Chlorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: 4-Methylphenyl-2-oxoethylsulfanyl chain.
  • Compound E (): Structure: 3-Benzyl-2-[(2-morpholino-2-oxoethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one Key Difference: Morpholino-oxoethylsulfanyl group. Impact: The morpholino ring enhances water solubility and may facilitate interactions with polar biological targets .

Core Ring Modifications

  • Compound F (): Structure: 3-(4-Chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one Key Difference: Cyclopenta ring replaces the tetrahydrobenzothieno system. Impact: Reduced ring strain and altered conformational flexibility, which may affect binding kinetics .

Preparation Methods

Formation of the Tetrahydrobenzothiophene Precursor

The synthesis begins with the preparation of 5,6,7,8-tetrahydrobenzo[4,thieno[2,3-d]pyrimidin-4(3H)-one. The Gewald reaction is commonly employed to assemble the thiophene ring:

Reagents :

  • Cyclohexanone (ketone precursor)

  • Elemental sulfur (S₈)

  • Ethyl cyanoacetate

  • Morpholine (catalyst)

Conditions :

  • Ethanol solvent, reflux (78–80°C)

  • Reaction time: 6–8 hours

This step yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is cyclized to the pyrimidinone core using formamide at 180°C.

StepReaction TypeReagents/ConditionsKey Intermediate
1Gewald ReactionCyclohexanone, S₈, ethyl cyanoacetate, EtOHEthyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
2CyclizationFormamide, 180°C, 4 hours5,6,7,8-Tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one

Introduction of the 4-Chlorophenyl Group

The 3-position of the pyrimidinone core is functionalized via nucleophilic aromatic substitution (NAS):

Reagents :

  • 4-Chlorophenylboronic acid (Suzuki coupling) or

  • 1-Chloro-4-iodobenzene (Ullmann coupling)

Conditions :

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base: K₂CO₃ or Cs₂CO₃

  • Solvent: Dimethylformamide (DMF) or toluene

  • Temperature: 80–100°C

This step achieves >75% yield in optimized protocols.

Sulfanylation at the 2-Position

The sulfanyl group is introduced via thiol-disulfide exchange or alkylation :

Method A : Direct Alkylation

  • Reagent : 2-Methylbenzyl mercaptan

  • Base : NaOH or KOH

  • Solvent : DMF, 60°C, 12 hours

  • Yield : 68–72%

Method B : Disulfide Intermediate

  • Reagent : Bis(2-methylbenzyl) disulfide

  • Reducing Agent : NaBH₄

  • Solvent : MeOH, RT

  • Yield : 65–70%

Optimization of Critical Reaction Parameters

Solvent Effects on Cyclization

Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency compared to ethanol (Table 1).

Table 1 : Solvent Screening for Pyrimidinone Cyclization

SolventTemperature (°C)Time (h)Yield (%)
DMF180482
DMSO180578
EtOHReflux861

Catalytic Systems for Suzuki Coupling

Palladium-based catalysts outperform copper in arylations:

CatalystLigandYield (%)
Pd(OAc)₂PPh₃76
PdCl₂(dppf)dppf84
CuI1,10-Phenanthroline52

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Substitution

A streamlined protocol combines cyclization and functionalization:

  • Gewald Reaction : As described in Section 2.1.

  • In Situ Substitution : Add 4-chlorophenylmagnesium bromide and 2-methylbenzyl disulfide post-cyclization.
    Yield : 58% (over two steps).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Cyclization : 180°C, 20 minutes (vs. 4 hours conventionally)

  • Sulfanylation : 100°C, 15 minutes (vs. 12 hours)
    Overall Yield : 70%.

Challenges and Troubleshooting

Byproduct Formation During Sulfanylation

Common issues include:

  • Oxidation to Sulfoxide : Mitigated by inert atmosphere (N₂/Ar).

  • Over-Alkylation : Controlled via stoichiometric ratios (1:1.2 thiol:substrate).

Purification of Hydrophobic Intermediates

Recommended Techniques :

  • Column chromatography (SiO₂, hexane/EtOAc gradient)

  • Recrystallization from ethanol/water mixtures.

Recent Advances in Thienopyrimidine Synthesis

Flow Chemistry Approaches

Continuous-flow systems improve scalability:

  • Residence Time : 30 minutes for cyclization

  • Productivity : 5 g/h at pilot scale.

Enzyme-Mediated Sulfanylation

Lipase-catalyzed thiol coupling:

  • Solvent : tert-Butanol

  • Yield : 81% (vs. 68% for chemical methods) .

Q & A

Q. What are the established synthetic routes for this compound, and what starting materials are typically used?

The compound is synthesized via multistep reactions starting from ethyl 2-amino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylate. Key steps include cyclization with formamide to form the pyrimidinone core, followed by chlorination with phosphorous oxychloride. The 2-methylbenzylsulfanyl group is introduced via nucleophilic substitution using 2-methylbenzyl mercaptan. Metalation reagents (e.g., aluminum amalgam) may be employed to optimize intermediate formation .

Q. Which spectroscopic and crystallographic methods are used for structural validation?

  • IR spectroscopy : Confirms carbonyl (1676–1647 cm⁻¹) and N-H (3309–3107 cm⁻¹) stretches .
  • NMR : ¹H-NMR (CDCl₃) identifies aromatic protons (δ 7.54–8.71 ppm) and aliphatic groups (δ 2.89–2.95 ppm) .
  • Single-crystal X-ray diffraction : Resolves the 3D structure, with mean C–C bond lengths of 0.004 Å and R-factor ≤ 0.069 .

Q. How is antimicrobial activity evaluated, and what are typical assay parameters?

Minimum inhibitory concentration (MIC) assays are performed against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using serial dilution (0.5–128 µg/mL). Activity correlates with electron-withdrawing substituents on the phenyl ring .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Catalyst selection : Aluminum amalgam enhances intermediate reduction efficiency compared to other metal catalysts .
  • Solvent effects : Tetrahydrofuran (THF) improves solubility during chlorination .
  • Temperature control : Heating at 80–100°C during cyclization minimizes side products .

Q. How to address contradictions in reported biological activity data?

  • Standardize protocols : Use identical microbial strains, inoculum sizes, and growth media across studies .
  • Control variables : Compare derivatives with systematic substituent changes (e.g., 4-chlorophenyl vs. 4-fluorophenyl) to isolate structure-activity relationships (SAR) .

Q. What computational strategies predict binding mechanisms or pharmacokinetics?

  • Molecular docking : Evaluates interactions with microbial enzyme targets (e.g., dihydrofolate reductase) using software like AutoDock .
  • Pharmacophore modeling : Identifies critical functional groups (e.g., sulfanyl, chlorophenyl) for activity .

Q. How to design derivatives for enhanced therapeutic efficacy?

  • Modify substituents : Replace 2-methylbenzyl with pyridinyl groups to improve solubility or introduce hydrazone moieties for anticancer activity .
  • Hybrid scaffolds : Fuse with triazolo or thiadiazolo rings to enhance antimicrobial potency .

Q. What methodologies assess environmental fate and degradation pathways?

  • Environmental-chemical studies : Track abiotic transformations (hydrolysis, photolysis) under controlled pH and UV conditions .
  • Ecotoxicology assays : Evaluate toxicity in Daphnia magna or algae to model ecosystem impacts .

Q. How to mitigate cytotoxicity in normal cell lines during drug development?

  • Selective targeting : Use cancer-specific biomarkers (e.g., folate receptors) to reduce off-target effects .
  • Cytotoxicity screening : Compare IC₅₀ values in cancerous (e.g., HOP-92 lung cells) vs. normal (e.g., HEK-293) lines .

Q. What strategies improve solubility for in vivo applications?

  • Prodrug synthesis : Introduce phosphate or glycoside groups to enhance aqueous solubility .
  • Co-crystallization : Use benzoic acid derivatives as co-formers to stabilize the amorphous phase .

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